Cas no 1214352-44-9 (2-Chloro-3-(trifluoromethyl)biphenyl)

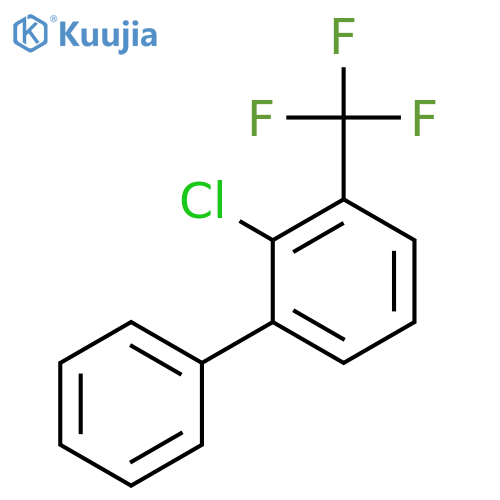

1214352-44-9 structure

商品名:2-Chloro-3-(trifluoromethyl)biphenyl

CAS番号:1214352-44-9

MF:C13H8ClF3

メガワット:256.650833129883

CID:4997970

2-Chloro-3-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-(trifluoromethyl)biphenyl

- 2-Chloro-3-(trifluoromethyl)biphenyl

-

- インチ: 1S/C13H8ClF3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15,16)17/h1-8H

- InChIKey: ONRUETAPTYRBEP-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(F)(F)F)C=CC=C1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 246

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

2-Chloro-3-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011002889-1g |

2-Chloro-3-(trifluoromethyl)biphenyl |

1214352-44-9 | 97% | 1g |

$1534.70 | 2023-09-04 | |

| Alichem | A011002889-250mg |

2-Chloro-3-(trifluoromethyl)biphenyl |

1214352-44-9 | 97% | 250mg |

$470.40 | 2023-09-04 | |

| Alichem | A011002889-500mg |

2-Chloro-3-(trifluoromethyl)biphenyl |

1214352-44-9 | 97% | 500mg |

$815.00 | 2023-09-04 |

2-Chloro-3-(trifluoromethyl)biphenyl 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1214352-44-9 (2-Chloro-3-(trifluoromethyl)biphenyl) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量